Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
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Overview
Description
ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a propyl chain, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with propyl magnesium bromide to form 4-bromobenzoylpropane. This intermediate is then reacted with ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.
Scientific Research Applications
ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-BROMOBENZOATE: Similar structure but lacks the propyl and tetrahydrofuran groups.
ETHYL 4-BROMOBENZOYLACETATE: Contains a similar bromobenzoyl group but differs in the ester linkage and side chains.
Uniqueness
ETHYL 4-[1-(4-BROMOBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its combination of a bromobenzoyl group, a propyl chain, and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H23BrO5 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C19H23BrO5/c1-5-13(16(21)11-7-9-12(20)10-8-11)15-14(17(22)24-6-2)18(23)25-19(15,3)4/h7-10,13-15H,5-6H2,1-4H3 |
InChI Key |
GFZPEEJMZBKXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C(C(=O)OC1(C)C)C(=O)OCC)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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